An In-Depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: A Cornerstone for Constrained Scaffolds in Drug Discovery
An In-Depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: A Cornerstone for Constrained Scaffolds in Drug Discovery
This guide provides an in-depth technical overview of (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (CAS 132622-98-1), a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and bifunctional nature make it an invaluable tool for introducing conformational rigidity into peptides and small molecules, thereby enhancing target affinity, selectivity, and metabolic stability.
Core Molecular Properties and Specifications
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a synthetic, non-proteinogenic amino acid derivative. The molecule features a pyrrolidine ring, a common motif in bioactive compounds, with a carboxylic acid at the 2-position and an amino group at the 4-position. The nitrogen of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical manipulation at the other functional sites.
The defined cis stereochemistry between the C2-carboxylic acid and the C4-amino group provides a distinct spatial arrangement, crucial for its application as a constrained scaffold in drug design.[1] This conformational restriction is a key strategy used to improve the pharmacological properties of therapeutic candidates.[1]
Physicochemical & Structural Data
| Property | Value | Source(s) |
| CAS Number | 132622-98-1 | [2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 263-264 °C | [2] |
| Density | 1.232 g/cm³ | [2] |
| IUPAC Name | (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CN | [3] |
| MDL Number | MFCD08704542 | [2] |
Spectroscopic Characterization Profile
While comprehensive, publicly available spectral data sets for this specific intermediate are limited, the expected spectroscopic signatures can be predicted based on its structure. Researchers should anticipate the following key features for verification. Vendor-supplied data may be available upon request from suppliers like Ambeed.[4]
-
¹H NMR: Expected signals include a singlet for the Boc group protons (~1.4 ppm), multiplets for the pyrrolidine ring protons (2.0-4.5 ppm), and signals for the carboxylic acid and amine protons, which may be broad and exchangeable depending on the solvent.
-
¹³C NMR: Key resonances would include the Boc carbonyl carbon (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching of the amine (~3300-3500 cm⁻¹), C=O stretching of the Boc-carbamate (~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 231.13.
Solubility, Stability, and Handling
Solubility Profile: As a zwitterionic amino acid derivative with a significant hydrophobic Boc group, its solubility profile is mixed.
-
Soluble: Polar aprotic solvents such as DMSO and DMF.
-
Sparingly Soluble: Water and alcohols (e.g., methanol, ethanol). The solubility of the parent compound, L-proline, is high in water, but the Boc group on the title compound reduces its aqueous solubility.[5]
-
Insoluble: Nonpolar organic solvents like hexanes and diethyl ether.
Storage and Stability: The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C .[2]
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.
Reactivity and Synthetic Utility
The chemical reactivity of (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid is dictated by its three distinct functional groups: the Boc-protected ring nitrogen, the free C4-amine, and the C2-carboxylic acid. This trifunctional nature allows for a range of selective transformations, making it a versatile synthetic intermediate.
Caption: Key reactive sites and associated transformations.
Boc Group Deprotection
The Boc group is a robust protecting group stable to a wide range of conditions but is readily cleaved under strong acidic conditions. This is the most common and critical reaction involving the pyrrolidine nitrogen.
Causality: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free secondary amine as its corresponding salt.[6][7]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of the deprotected amine, can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous workup.
Amide Bond Formation (Peptide Coupling)
The C2-carboxylic acid and the C4-amine are readily available for amide bond formation, a cornerstone of its utility in synthesizing peptidomimetics and other complex molecules.
Causality: Standard peptide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization.[8]
Experimental Protocol: HATU-Mediated Amide Coupling This protocol details the coupling of the C2-carboxylic acid with a primary amine. A similar protocol would be used for acylating the C4-amine, where the roles of the starting material and incoming nucleophile are reversed.
-
In an inert atmosphere (N₂ or Ar), dissolve (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.[9]
Applications in Drug Discovery and Development
The rigid pyrrolidine scaffold of this molecule is a privileged structure in medicinal chemistry. Its primary application is as a constrained building block in the synthesis of enzyme inhibitors and receptor ligands.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A prominent application of the aminopyrrolidine scaffold is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[10][11] DPP-4 inhibitors work by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.[11]
While not all DPP-4 inhibitors contain this exact building block, the synthesis of several "gliptins" relies on related chiral aminopyrrolidine or aminopiperidine cores to interact with the active site of the DPP-4 enzyme. The synthesis of the once-weekly DPP-4 inhibitor Omarigliptin (MK-3102) showcases the utility of a related functionalized pyrrolidine core, which is assembled via reductive amination and subsequent deprotection steps.[6][12][13] The constrained nature of the ring is critical for achieving high potency and selectivity.
Caption: Role of the aminopyrrolidine scaffold in DPP-4 inhibitor design.
Other Therapeutic Areas
The unique stereochemistry and constrained nature of this building block make it a valuable component in the synthesis of:
-
Protease Inhibitors: Particularly for viral proteases (e.g., HCV) where precise orientation of functional groups is necessary for binding to the enzyme's active site.[2]
-
Anticancer and Antiviral Agents: Used to create peptidomimetics with improved cell permeability and resistance to enzymatic degradation.[2]
-
Neurological Disorders: The un-Boc'd parent scaffold has been investigated for its activity as an agonist at metabotropic glutamate receptors (mGluRs), highlighting its potential in neuroscience research.
Conclusion
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. By providing a conformationally restricted and stereochemically defined scaffold, it enables the design of drug candidates with superior pharmacological profiles. Its predictable reactivity allows for its seamless integration into complex synthetic routes, particularly in the construction of peptidomimetics and enzyme inhibitors. As the demand for more selective and stable therapeutics grows, the importance of such precisely engineered building blocks in the drug discovery pipeline will continue to increase.
References
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MySkinRecipes. (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid. [Link]
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Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
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Feng, J., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. [Link]
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MySkinRecipes. (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid (Thai Language). [Link]
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Park, C-M., et al. (2015). Recent development of peptide coupling reagents in organic synthesis. Molecules and Cells. [Link]
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National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
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